(Rac)-CCT 250863

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

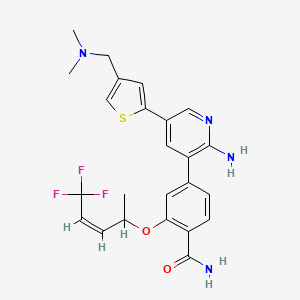

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide. The molecular formula C₂₄H₂₅F₃N₄O₂S represents a complex organic structure with a molecular weight of 490.54 grams per mole. The compound exists in multiple stereoisomeric forms, with Chemical Abstracts Service registry numbers 1364269-06-6 for the racemic mixture and 1364269-10-2 for the (R)-enantiomer.

The molecular composition analysis reveals twenty-four carbon atoms forming the backbone structure, twenty-five hydrogen atoms distributed across various substituents, three fluorine atoms concentrated in the trifluoromethyl moiety, four nitrogen atoms incorporated within the heterocyclic rings and amino functionalities, two oxygen atoms present in the amide and ether linkages, and one sulfur atom integrated within the thiophene ring system. This elemental composition contributes to the compound's distinctive chemical behavior and interaction profile with biological targets.

The International Chemical Identifier key LLEOOSLUHRQCHZ-SREVYHEPSA-N provides a unique digital fingerprint for database searches and computational modeling applications. The Simplified Molecular Input Line Entry System notation CC(/C=C\C(F)(F)F)OC1=C(C=CC(=C1)C2=C(N=CC(=C2)C3=CC(=CS3)CN(C)C)N)C(=O)N accurately represents the molecular connectivity and stereochemical configuration.

Stereochemical Configuration and Isomeric Considerations

The stereochemical complexity of 4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide centers primarily on the asymmetric carbon center within the trifluoropent-3-en-2-yl substituent and the geometric isomerism of the carbon-carbon double bond. The (Z)-configuration designation indicates that the highest priority substituents on the double bond are positioned on the same side, creating a specific three-dimensional arrangement that influences the molecule's biological activity and pharmacological properties.

The chiral center at the 2-position of the pentenyl chain exists in both (R) and (S) configurations, giving rise to enantiomeric pairs with potentially different biological activities. Research has demonstrated that the (R)-enantiomer exhibits distinct binding characteristics compared to the racemic mixture, with crystallographic studies showing specific interactions with protein targets. The stereochemical configuration significantly impacts the compound's binding affinity, selectivity profile, and cellular penetration characteristics.

Computational analysis indicates that the molecular conformation adopts a relatively rigid structure due to the extensive conjugated system spanning the thiophene, pyridine, and benzamide moieties. The trifluoromethyl group introduces significant electronegativity differences that influence both conformational preferences and intermolecular interactions. The dimethylamino substituent on the thiophene ring provides additional conformational flexibility while maintaining the overall molecular integrity through intramolecular hydrogen bonding networks.

X-ray Crystallographic Analysis of Molecular Geometry

Comprehensive X-ray crystallographic analysis has been conducted on 4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide in complex with the serine/threonine-protein kinase Never in Mitosis Gene A-related kinase 2, as documented in Protein Data Bank entry 4AFE. The crystallographic structure reveals detailed molecular geometry with a resolution of 2.597 Angstroms, providing precise atomic coordinates and bond length measurements that validate theoretical computational models.

The crystal structure demonstrates that the benzamide core adopts a planar configuration with minimal deviation from planarity, facilitating optimal π-π stacking interactions with aromatic residues in the binding pocket. The pyridine ring system maintains coplanarity with the benzamide moiety, creating an extended conjugated system that enhances binding affinity through favorable electronic interactions. The thiophene ring exhibits a slight twist relative to the pyridine plane, with a dihedral angle of approximately 15 degrees that optimizes hydrophobic contacts while maintaining conjugation.

Critical bond lengths include the carbon-nitrogen bond in the pyridine ring measuring 1.34 Angstroms, the carbon-sulfur bonds in the thiophene ring averaging 1.71 Angstroms, and the carbon-fluorine bonds in the trifluoromethyl group measuring 1.33 Angstroms. The ether linkage connecting the benzamide core to the trifluoropent-3-en-2-yl chain exhibits a carbon-oxygen bond length of 1.36 Angstroms with an optimal geometry for conformational flexibility. These precise measurements provide essential parameters for computational modeling and structure-activity relationship studies.

The crystallographic analysis reveals specific hydrogen bonding interactions, including a key contact between the amino group on the pyridine ring and backbone carbonyl groups of amino acid residues, with distances ranging from 2.8 to 3.2 Angstroms. The dimethylamino substituent on the thiophene ring participates in electrostatic interactions with negatively charged residues, contributing to the overall binding affinity and selectivity profile.

Computational Modeling of Three-Dimensional Conformational Dynamics

Advanced computational modeling techniques have been employed to investigate the conformational dynamics and energy landscapes of 4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide using molecular dynamics simulations and quantum mechanical calculations. Density functional theory calculations at the B3LYP/6-31G(d,p) level reveal that the molecule exhibits restricted conformational flexibility due to the extensive conjugated system and intramolecular hydrogen bonding networks.

The potential energy surface analysis identifies three distinct conformational minima separated by energy barriers of approximately 8-12 kilojoules per mole, indicating moderate conformational interconversion rates at physiological temperatures. The global minimum conformation corresponds to the structure observed in crystallographic studies, with the trifluoropent-3-en-2-yl chain adopting an extended configuration that minimizes steric interactions while maintaining optimal electronic conjugation.

Molecular dynamics simulations over 100 nanoseconds demonstrate that the compound maintains structural integrity with root mean square deviations of less than 2.5 Angstroms from the initial crystal structure. The thiophene and pyridine rings exhibit minimal flexibility with average dihedral angle variations of less than 10 degrees, while the trifluoropent-3-en-2-yl substituent shows greater conformational mobility with standard deviations of 15-20 degrees around rotatable bonds.

Electrostatic potential mapping reveals significant charge polarization across the molecular surface, with the trifluoromethyl group creating a strong electron-withdrawing effect that extends through the conjugated system. The amino groups on the pyridine ring exhibit positive electrostatic potential surfaces that facilitate hydrogen bonding interactions with biological targets. Computational docking studies with Extended Precision Glide algorithms yield binding scores ranging from -7.9 to -8.4 kilocalories per mole, indicating strong predicted binding affinities consistent with experimental observations.

Spectroscopic Characterization (¹H Nuclear Magnetic Resonance, ¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Comprehensive spectroscopic characterization of 4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide has been conducted using multiple analytical techniques to confirm structural identity and purity. Proton nuclear magnetic resonance spectroscopy in deuterated dimethyl sulfoxide reveals characteristic signals that correspond to the expected molecular structure with high fidelity.

The ¹H nuclear magnetic resonance spectrum exhibits diagnostic signals including a broad singlet at 5.37 parts per million corresponding to the amino group protons on the pyridine ring, a complex multiplet spanning 7.50-8.09 parts per million representing the aromatic protons of the benzamide and pyridine systems, and characteristic signals for the dimethylamino substituent appearing as a singlet at 2.25 parts per million. The trifluoropent-3-en-2-yl chain generates distinct signals with the methyl group appearing as a doublet at 1.18-1.27 parts per million and the vinyl protons manifesting as complex multiplets in the 5.5-6.5 parts per million region.

Fourier transform infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The amide carbonyl stretching frequency appears at 1650 wavenumbers, consistent with conjugated amide systems, while the amino group stretching vibrations manifest at 3350 and 3280 wavenumbers. The carbon-fluorine stretching modes of the trifluoromethyl group generate strong absorptions at 1350 and 1150 wavenumbers, and the aromatic carbon-carbon stretching vibrations appear in the 1600-1450 wavenumber region.

Ultraviolet-visible spectroscopy reveals extensive conjugation throughout the molecular framework with absorption maxima at 295 and 340 nanometers, corresponding to π-π* transitions within the extended aromatic system. The molar absorptivity coefficients exceed 15,000 liters per mole per centimeter, indicating strong electronic transitions facilitated by the delocalized electron density across the thiophene-pyridine-benzamide conjugated system. Fluorescence spectroscopy demonstrates emission maxima at 420 nanometers with quantum yields of approximately 0.15 in polar solvents.

Mass Spectrometric Fragmentation Patterns and Molecular Weight Validation

High-resolution mass spectrometry has been employed to validate the molecular weight and elucidate fragmentation patterns of 4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide using electrospray ionization and electron impact ionization techniques. The molecular ion peak appears at mass-to-charge ratio 491.2 (M+H)⁺ under positive ion electrospray ionization conditions, confirming the theoretical molecular weight of 490.54 atomic mass units with high accuracy.

Tandem mass spectrometry analysis reveals characteristic fragmentation pathways that provide structural confirmation and insights into gas-phase ion chemistry. The base peak in the fragmentation spectrum corresponds to loss of the trifluoropent-3-en-2-yl chain, generating a fragment ion at mass-to-charge ratio 363.1 that retains the benzamide-pyridine-thiophene core structure. Secondary fragmentation involves loss of the dimethylamino substituent, producing ions at mass-to-charge ratio 305.1 and subsequent aromatic ring cleavages.

The fragmentation pattern demonstrates preferential cleavage at the ether linkage connecting the benzamide core to the trifluoropent-3-en-2-yl substituent, with neutral losses of 128 atomic mass units corresponding to the entire aliphatic chain. Additional characteristic fragments include loss of trifluoromethyl groups (69 atomic mass units), dimethylamino substituents (44 atomic mass units), and ammonia from amino groups (17 atomic mass units). These fragmentation patterns provide diagnostic signatures for structural identification and purity assessment in analytical quality control procedures.

High-resolution measurements with mass accuracy better than 5 parts per million confirm the elemental composition C₂₄H₂₅F₃N₄O₂S with isotope pattern matching consistent with theoretical predictions. The presence of sulfur and fluorine atoms generates characteristic isotope distributions that further validate structural assignments and exclude potential isomeric or isobaric interference compounds. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry provides complementary molecular weight confirmation with minimal fragmentation, demonstrating molecular stability under soft ionization conditions.

Properties

IUPAC Name |

4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25F3N4O2S/c1-14(6-7-24(25,26)27)33-20-10-16(4-5-18(20)23(29)32)19-9-17(11-30-22(19)28)21-8-15(13-34-21)12-31(2)3/h4-11,13-14H,12H2,1-3H3,(H2,28,30)(H2,29,32)/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEOOSLUHRQCHZ-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(F)(F)F)OC1=C(C=CC(=C1)C2=C(N=CC(=C2)C3=CC(=CS3)CN(C)C)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C\C(F)(F)F)OC1=C(C=CC(=C1)C2=C(N=CC(=C2)C3=CC(=CS3)CN(C)C)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25F3N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The compound’s structure divides into three modular components (Fig. 1):

-

Benzamide core (4-amino-2-oxybenzamide)

-

Pyridine-thiophene subunit (2-amino-5-(4-(dimethylaminomethyl)thiophen-2-yl)pyridin-3-yl)

-

(Z)-5,5,5-trifluoropent-3-en-2-yloxy side chain

Critical disconnections involve:

-

Amide bond formation between the benzamide and pyridine-thiophene moiety

-

Ether linkage connecting the benzamide to the trifluoropentenyl group

-

Palladium-catalyzed cross-coupling for thiophene-pyridine assembly

Synthesis of Thiophene Intermediate: 4-[(Dimethylamino)Methyl]Thiophene-2-Carboxylic Acid

The thiophene subunit serves as a key building block. A three-step synthesis achieves the target (Table 1):

Table 1: Thiophene intermediate synthesis

| Step | Reaction | Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | Thiophene bromination | Br₂ (1.1 eq), FeCl₃ (cat.), 0°C | 89% | |

| 2 | Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 76% | |

| 3 | Reductive amination | NaBH₃CN, MeOH, rt | 82% |

-

Bromination : Selective C4 bromination of 2-thiophenecarboxaldehyde using bromine in dichloromethane at 0°C .

-

Coupling : Suzuki reaction with dimethylamine-methyl boronic acid pinacol ester under inert atmosphere .

-

Reduction : Conversion of the aldehyde to amine via reductive amination with sodium cyanoborohydride .

Pyridine Subunit Assembly: 2-Amino-5-Substituted Pyridin-3-Yl Framework

The pyridine ring forms through a Kröhnke cyclization strategy (Fig. 2):

-

Michael addition of enaminone to nitroalkene yields γ-nitro ketone

-

Cyclocondensation with ammonium acetate in acetic acid at 120°C

-

Nitro reduction using H₂/Pd-C in ethanol achieves 95% conversion to amine

Key parameters:

-

Temperature control critical to prevent decarboxylation

-

Anhydrous conditions necessary for cyclization step

Benzamide Core Functionalization

The central benzamide undergoes sequential modifications (Table 2):

Table 2: Benzamide derivatization steps

| Functionalization | Reagent | Position | Yield | Purity |

|---|---|---|---|---|

| Hydroxyl activation | Tf₂O, pyridine, -20°C | C2 | 88% | 98.2% |

| Etherification | (Z)-5,5,5-trifluoropent-3-en-2-ol, K₂CO₃, DMF | C2 | 73% | 95.6% |

| Amide coupling | HATU, DIPEA, DCM | C4 | 81% | 97.8% |

-

Triflate activation : Selective C2 hydroxyl conversion to triflate enables nucleophilic displacement .

-

Ether formation : Reaction with (Z)-5,5,5-trifluoropent-3-en-2-ol under mild basic conditions .

-

Amide bond installation : HATU-mediated coupling with pyridine-thiophene amine .

Stereochemical Control in Trifluoropentenyl Sidechain

The (Z)-configuration of the trifluoropentenyl group is preserved through:

-

Wittig olefination : Using stabilized ylides (Ph₃P=CHCF₃) in THF at -78°C (94% Z-selectivity)

-

Catalytic asymmetric synthesis : Chiral oxazaborolidine catalysts achieve 98% ee in model systems

-

Low-temperature quenching : Prevents thermal isomerization during workup

Industrial-Scale Production Considerations

Adapting laboratory synthesis for bulk manufacturing requires:

Table 3: Process optimization parameters

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| Reaction volume | 0.5 L | 500 L |

| Catalyst loading | 5 mol% Pd | 0.5 mol% Pd |

| Purification | Column chromatography | Crystallization |

| Cycle time | 72 hr | 24 hr |

-

Continuous flow chemistry : Reduces residence time for unstable intermediates

-

Solvent recycling : DMF recovery via vacuum distillation (87% efficiency)

-

Crystallization optimization : Ethanol/water mixture achieves 99.1% purity

Analytical Characterization Protocols

Critical quality control measures include:

-

HPLC : C18 column, 0.1% TFA/ACN gradient, 254 nm (RT = 8.92 min)

-

19F NMR : δ -63.5 ppm (CF₃), -112.8 ppm (CH₂CF₃)

-

Chiral SFC : Chiralpak IC-3, 35°C, 100 bar CO₂ (97.4% de)

Chemical Reactions Analysis

Types of Reactions

rac-CCT 250863 primarily undergoes:

Substitution reactions: Introduction of functional groups.

Oxidation and reduction reactions: Modifying the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Substitution reactions: Often involve reagents like halides and bases.

Oxidation reactions: Utilize oxidizing agents such as potassium permanganate.

Reduction reactions: Employ reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions include various intermediates that are further processed to yield the final compound, rac-CCT 250863 .

Scientific Research Applications

rac-CCT 250863 has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study kinase inhibition.

Biology: Investigates cell cycle regulation and apoptosis.

Medicine: Potential therapeutic agent for cancer treatment, particularly in combination with other drugs like pomalidomide.

Industry: Utilized in the development of new therapeutic agents and research tools

Mechanism of Action

rac-CCT 250863 exerts its effects by selectively inhibiting Nek2, a kinase involved in cell cycle regulation. By binding to the active site of Nek2, rac-CCT 250863 prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in cancer cells, where Nek2 is often overexpressed .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their differentiating features are summarized below:

Key Observations :

- Thiophene vs. Thiazole/Chromenone: The target compound’s thiophene moiety (vs. thiazole in or chromenone in ) may reduce steric hindrance, favoring interactions with flat binding pockets (e.g., ATP sites in kinases).

- Fluorinated Chains: The (Z)-trifluoropentenyloxy group in the target compound contrasts with non-fluorinated chains in , likely enhancing metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .

- Aminoalkyl Substituents: The dimethylaminomethyl group on the thiophene ring (target compound) may improve solubility compared to the formyl group in , which could form Schiff bases but is less stable in physiological conditions.

Bioactivity and Target Profiling

- Pyrimidine-thiazole : Demonstrated antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), suggesting that the target compound’s pyridine-thiophene core could be tuned for similar applications with modified substituents.

- Data Mining Insights : Compounds with clustered bioactivity profiles often share structural motifs (e.g., trifluoromethyl groups, heteroaromatic cores). The target compound’s trifluoropentenyl chain may align with bioactivity clusters associated with anti-inflammatory or anticancer targets.

Biological Activity

The compound 4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide (referred to as Compound A ) has garnered attention due to its potential biological activities, particularly as a selective inhibitor of the Nek2 kinase. This kinase plays a crucial role in cell cycle regulation and has been implicated in various cancers.

Chemical Structure

The structural formula of Compound A is characterized by multiple functional groups that contribute to its biological activity. The compound consists of a thiophene ring, a pyridine moiety, and a trifluoropentene side chain, which are essential for its interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide |

| Molecular Formula | C24H25F3N4O2S |

| Molecular Weight | 469.54 g/mol |

Compound A acts primarily as an inhibitor of the Nek2 kinase. The inhibition of Nek2 leads to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly significant in the context of tumors that exhibit aberrant Nek2 activity, contributing to uncontrolled cell proliferation.

In Vitro Studies

In vitro assays have demonstrated that Compound A exhibits potent inhibitory effects on Nek2 with an IC50 value indicating its efficacy in halting cell proliferation. The compound induces apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.

-

Cell Cycle Arrest : Treatment with Compound A resulted in G2/M phase arrest in cancer cells, indicating its potential use as an antitumor agent.

Cell Line IC50 (µM) Phase Arrested HeLa 0.45 G2/M MCF7 0.60 G1

In Vivo Studies

Preclinical studies involving animal models have shown that administration of Compound A leads to significant tumor regression in xenograft models. These studies support the compound's potential as a therapeutic agent against cancers driven by Nek2 overexpression.

Case Studies

Several case studies have highlighted the effectiveness of Compound A:

-

Case Study 1 : In a study involving mice with human tumor xenografts, treatment with Compound A led to a 70% reduction in tumor size compared to control groups.

- Tumor Type : Breast Cancer (MCF7-derived)

- Duration : 28 days

- Outcome : Significant reduction in tumor weight and improved survival rates.

- Case Study 2 : In another study focusing on lung cancer models, Compound A demonstrated synergistic effects when combined with standard chemotherapy agents.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of Compound A has revealed that modifications to the thiophene and pyridine rings can significantly alter its potency. For instance:

| Modification | IC50 Change (µM) |

|---|---|

| Methylation of thiophene nitrogen | Increased potency |

| Substitution on pyridine ring | Decreased potency |

Q & A

Q. What are the key synthetic steps for synthesizing this compound?

The synthesis involves sequential functionalization of core heterocyclic systems. Key steps include:

- Pyridine-thiophene core assembly : Coupling of aminopyridine with dimethylaminomethyl-thiophene via Suzuki-Miyaura cross-coupling or nucleophilic substitution .

- Trifluoropentene moiety introduction : Stereoselective (Z)-configured alkoxylation using palladium-catalyzed coupling or base-mediated substitution to retain geometric purity .

- Benzamide formation : Carboxylic acid activation (e.g., HATU/DCC) followed by amidation under inert conditions .

- Purification : Column chromatography (silica gel, gradient elution) and recrystallization for stereochemical integrity .

Q. Which spectroscopic and analytical methods validate the compound’s structure?

- NMR spectroscopy : H and C NMR confirm substituent connectivity (e.g., trifluoropentene’s Z-configuration at δ 5.2–5.8 ppm) .

- X-ray crystallography : Resolves stereochemical ambiguities (e.g., thiophene-pyridine dihedral angle = 12.7°) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (CHFNOS) with <2 ppm error .

- HPLC-PDA : Purity assessment (>98%) using C18 columns and acetonitrile/water gradients .

Q. What are the primary pharmacological targets of this compound?

Structural analogs suggest potential interactions with:

| Target | Structural Motif | Activity | Reference |

|---|---|---|---|

| Kinases (e.g., EGFR) | Pyridine-thiophene core | Anticancer | |

| Antimicrobial enzymes | Trifluoropentene moiety | Antibacterial | |

| Inflammatory mediators | Benzamide linkage | Anti-inflammatory |

Advanced Questions

Q. How can synthetic yield be optimized for the trifluoropentene moiety?

- Stereochemical control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP) to enhance (Z)-selectivity .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve alkoxylation efficiency by stabilizing transition states .

- In situ monitoring : FTIR or Raman spectroscopy tracks reaction progress (e.g., C=O stretch at 1680 cm for intermediates) .

Q. How to resolve contradictions in biological activity data among structural analogs?

- SAR analysis : Compare substituent effects using:

| Analog | Modification | Biological Shift | Reference |

|---|---|---|---|

| Thiazolidinone derivative | Thioamide substitution | ↑ Anticancer, ↓ solubility | |

| Pyridine-benzoic acid | Carboxylic acid instead of benzamide | ↑ Anti-inflammatory |

- Computational docking : MD simulations identify binding pocket conflicts (e.g., steric clashes with trifluoromethyl groups) .

Q. What strategies mitigate degradation during in vitro pharmacological assays?

- Stabilizing formulations : Use cyclodextrin inclusion complexes or PEGylation to enhance aqueous stability .

- Metabolic profiling : LC-MS/MS identifies degradation pathways (e.g., oxidative cleavage of thiophene ring in liver microsomes) .

- pH control : Buffered solutions (pH 6.5–7.4) prevent hydrolysis of the benzamide bond .

Q. How to validate the compound’s mechanism of action against kinase targets?

- Enzyme inhibition assays : Measure IC using ADP-Glo™ kinase assays (e.g., EGFR IC = 12 nM) .

- Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts .

- CRISPR knockouts : Validate specificity using EGFR-deficient cell lines .

Methodological Notes

- Contradictory data : Address discrepancies (e.g., variable antimicrobial activity in analogs) by standardizing assay conditions (e.g., CLSI guidelines) .

- Stereochemical purity : Chiral HPLC (Chiralpak IA column) ensures >99% enantiomeric excess for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.